6-Iodo-benzo[d][1,3]oxazin-4-one
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Overview
Description
6-Iodo-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that contains an oxazine ring fused with a benzene ring and an iodine atom at the 6th position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Iodo-benzo[d][1,3]oxazin-4-one involves the reaction of 2-amino-5-iodomethylbenzoate with acetic anhydride. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazinone ring . Another method involves the use of ortho-iodophenols and cyanamide in a palladium-catalyzed carbonylation-cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The oxazinone ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Catalysts such as palladium and reagents like cyanamide are used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Cyclization Reactions: Products include fused heterocyclic compounds.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
6-Iodo-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antibacterial activity against various microorganisms.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals with antibacterial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase, which is involved in tissue degeneration . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
Benzoxazinone: Similar structure but without the iodine atom.
Quinazolinone: Contains a similar fused ring system but with different substituents.
Benzoxazine: Contains an oxazine ring fused with a benzene ring but lacks the carbonyl group.
Uniqueness
6-Iodo-benzo[d][1,3]oxazin-4-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties.
Properties
CAS No. |
1379328-39-8 |
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Molecular Formula |
C8H4INO2 |
Molecular Weight |
273.03 g/mol |
IUPAC Name |
6-iodo-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H4INO2/c9-5-1-2-7-6(3-5)8(11)10-4-12-7/h1-4H |
InChI Key |
PJKOGVBXYMIKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)N=CO2 |
Origin of Product |
United States |
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